

# An In-depth Technical Guide to 3-Chloro-3',4'-(ethylenedioxy)benzophenone

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## Compound of Interest

**Compound Name:** 3-Chloro-3',4'-(ethylenedioxy)benzophenone

**CAS No.:** 727994-89-0

**Cat. No.:** B1608283

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**Abstract:** This technical guide provides a comprehensive overview of **3-Chloro-3',4'-(ethylenedioxy)benzophenone**, a substituted diarylketone. The document is intended for researchers, scientists, and professionals in the fields of drug development, materials science, and organic synthesis. It delves into the molecule's physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, interprets its expected spectral data, and discusses its potential applications. This guide emphasizes the rationale behind experimental design, ensuring both technical accuracy and practical insight.

## Introduction and Core Structure

**3-Chloro-3',4'-(ethylenedioxy)benzophenone** is an aromatic ketone featuring a benzophenone core. The structure is characterized by two phenyl rings linked by a carbonyl group. One ring is substituted with a chlorine atom at the 3-position, while the other is fused with an ethylenedioxy group at the 3' and 4' positions, forming a 1,4-benzodioxan moiety.[1]

This unique combination of a halogenated phenyl ring and an electron-rich benzodioxan system imparts specific electronic and steric properties that can be exploited in various chemical applications.

Benzophenones, as a class, are widely recognized for their utility as photoinitiators in UV-curing processes, as UV-blocking agents in sunscreens and other formulations, and as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][3][4] The specific substitutions on this particular molecule suggest potential for fine-tuning these properties or introducing novel functionalities. The chlorine atom acts as an electron-withdrawing group, influencing the reactivity of its parent ring, while the ethylenedioxy group is electron-donating, activating the other ring towards electrophilic substitution.[5][6]

Caption: Structure of **3-Chloro-3',4'-(ethylenedioxy)benzophenone**.

## Physicochemical and Spectral Properties

While extensive experimental data for this specific compound is not readily available in public literature, its properties can be reliably predicted based on its constituent functional groups and the well-documented characteristics of similar benzophenone derivatives.

Table 1: Predicted Physicochemical Properties

Property	Value	Rationale/Source
Molecular Formula	C <sub>15</sub> H <sub>11</sub> ClO <sub>3</sub>	Based on structure
Molecular Weight	274.70 g/mol	Based on structure[1]
Appearance	White to off-white solid	Typical for benzophenones[4]
Solubility	Soluble in organic solvents (e.g., CH <sub>2</sub> Cl <sub>2</sub> , THF, Acetone); Insoluble in water.	Common for aromatic ketones[4]
Melting Point	Estimated 100-120 °C	Substituted benzophenones are typically solids with melting points in this range.[7]
Boiling Point	> 300 °C	High boiling point is characteristic of benzophenones.[7]

## Spectroscopic Profile (Predicted)

A comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of the target molecule.

- <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance):** The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons of the ethylenedioxy bridge. The aromatic region (approx. 6.8-7.8 ppm) will be complex due to the substitution patterns. The protons on the benzodioxan ring will appear more upfield due to the electron-donating effect of the oxygens. The four protons of the ethylenedioxy group will likely appear as a singlet or a narrow multiplet around 4.3 ppm.
- <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance):** The carbon spectrum will feature a characteristic signal for the carbonyl carbon in the range of 190-200 ppm. Multiple signals will be present in the aromatic region (110-160 ppm), with carbons attached to oxygen appearing further downfield. The two methylene carbons of the ethylenedioxy group are expected around 64-65 ppm.

- IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong absorption band around 1650-1670  $\text{cm}^{-1}$ , which is characteristic of the C=O (carbonyl) stretching of a diaryl ketone.[7] Other significant peaks will include C-O-C stretching from the ether linkages (around 1250  $\text{cm}^{-1}$ ) and C-Cl stretching (around 700-800  $\text{cm}^{-1}$ ). Aromatic C-H and C=C stretching bands will also be present.
- MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  274. A characteristic isotopic pattern for the presence of one chlorine atom ( $\text{M}^+$  and  $\text{M}+2^+$  peaks in an approximate 3:1 ratio) will be a key diagnostic feature. Fragmentation would likely involve cleavage at the carbonyl group, yielding acylium ions corresponding to the substituted phenyl rings.

## Synthesis and Mechanistic Insights

The most logical and efficient synthetic route to **3-Chloro-3',4'-(ethylenedioxy)benzophenone** is the Friedel-Crafts acylation of 1,4-benzodioxan with 3-chlorobenzoyl chloride.[8][9] This reaction is a classic example of electrophilic aromatic substitution and is a cornerstone for the synthesis of aromatic ketones.[10][11]

## Reaction Principle

The reaction proceeds via the generation of a highly electrophilic acylium ion from 3-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride ( $\text{AlCl}_3$ ).[8][12] The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. The ethylenedioxy group is an activating, ortho-para director.[6] Due to steric hindrance from the fused ring, acylation is expected to occur predominantly at the 6-position (para to the ether oxygen), yielding the desired 3',4'-(ethylenedioxy) product.



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Caption: Experimental workflow for the synthesis of the target compound.

## Detailed Experimental Protocol

**Trustworthiness:** This protocol is designed as a self-validating system. Each step includes a rationale, and the purification and characterization steps are essential to confirm the identity and purity of the product, ensuring the validity of the synthesis.

Materials:

- 1,4-Benzodioxan
- 3-Chlorobenzoyl chloride[13][14]
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM, anhydrous)
- Hydrochloric acid (conc.)
- Saturated Sodium Bicarbonate solution
- Brine (Saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )
- Ethanol or Hexane/Ethyl Acetate for recrystallization/chromatography

Procedure:

- **Catalyst Suspension:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq.) in anhydrous dichloromethane under a nitrogen atmosphere.
  - **Expertise & Experience:** Anhydrous conditions are critical as  $\text{AlCl}_3$  and the acyl chloride are highly moisture-sensitive.[14] The Lewis acid catalyst will be deactivated by water.
- **Acyl Chloride Addition:** Cool the suspension to 0 °C using an ice bath. Add 3-chlorobenzoyl chloride (1.0 eq.) dropwise via the dropping funnel. Stir for 15 minutes to allow for the formation of the acylium ion-catalyst complex.

- Causality: This initial step generates the active electrophile, the acylium ion ( $[R-C\equiv O]^+$ ), which is necessary for the subsequent electrophilic attack on the aromatic ring.[9]
- Nucleophile Addition: Dissolve 1,4-benzodioxan (1.0 eq.) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.
  - Expertise & Experience: Slow, controlled addition is crucial to manage the exothermic reaction and prevent potential side reactions or charring.
- Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
  - Causality: The reaction is typically complete once the starting material (1,4-benzodioxan) is consumed.
- Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
  - Causality: This step serves two purposes: it hydrolyzes and deactivates the aluminum chloride catalyst, and it protonates the product, breaking up the ketone- $AlCl_3$  complex.
- Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
  - Trustworthiness: Purification is a non-negotiable step to remove unreacted starting materials and any potential isomers or byproducts, ensuring the final product meets the required purity for subsequent applications.

## Potential Applications and Future Directions

The unique structural features of **3-Chloro-3',4'-(ethylenedioxy)benzophenone** suggest several potential areas of application for researchers.

- **Pharmaceutical Intermediate:** Benzophenone derivatives are scaffolds in many biologically active compounds.[3] The benzodioxan moiety is also present in various natural and synthetic compounds with therapeutic activity.[5] This molecule could serve as a key intermediate for the synthesis of novel drug candidates. The chlorine atom provides a handle for further functionalization via cross-coupling reactions.
- **Photochemical Applications:** As a benzophenone derivative, it is expected to possess photochemical properties. It could be investigated as a photoinitiator for polymerization or as a UV absorber.[4] The ethylenedioxy group may modulate the absorption spectrum and photochemical reactivity compared to unsubstituted benzophenone.
- **Materials Science:** The rigid, aromatic structure could be incorporated into polymers or organic electronic materials. For instance, derivatives of benzophenone are used to generate high-strength polymers like PEEK.[4]

Future research could focus on exploring the biological activity of this compound and its derivatives, investigating its photochemical properties in detail, and leveraging its structure for the synthesis of novel polymers and functional materials.

## Conclusion

**3-Chloro-3',4'-(ethylenedioxy)benzophenone** is a synthetically accessible diarylketone with potential for broad applications. This guide has provided a robust framework for its synthesis, grounded in the well-established principles of Friedel-Crafts chemistry, and offered insights into its structural and spectral characteristics. By understanding the causality behind the synthetic steps and the predictive power of spectroscopic analysis, researchers are well-equipped to produce and characterize this compound for their specific research and development needs.

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